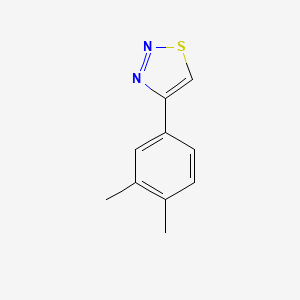

4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole

Description

Overview of Heterocyclic Compounds and Thiadiazoles

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. nih.gov These heteroatoms, typically nitrogen, sulfur, or oxygen, impart unique chemical and physical properties to the molecules. nih.gov This class of compounds is exceptionally broad and includes many molecules essential to life, such as nucleic acids. humanjournals.com

Within this vast family, thiadiazoles represent a significant subgroup. isres.org Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms in the ring. wikipedia.org Derivatives of this scaffold are integral to numerous fields, including pharmaceuticals, agriculture, and materials science, due to their wide array of biological activities and chemical versatility. isres.orgresearchgate.net Many thiadiazole-based compounds have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents. isres.org

Distinctive Features and Aromaticity of Thiadiazole Ring Systems

Thiadiazoles are aromatic heterocyclic systems. wikipedia.org The aromaticity arises from the delocalization of six π-electrons across the five-membered ring, which includes two double bonds and a lone pair of electrons from the sulfur atom. wikipedia.org This aromatic character confers significant stability to the thiadiazole ring. isres.org The presence of electronegative nitrogen atoms and a sulfur atom influences the electron distribution within the ring, making it relatively electron-deficient. orientjchem.org This electronic nature, combined with the ability of the heteroatoms to participate in hydrogen bonding, plays a crucial role in the biological activity of thiadiazole derivatives. isres.org The inductive effect of the sulfur atom also contributes to a weak base character and high aromaticity. isres.org

Regioisomeric Forms of Thiadiazoles: Focus on 1,2,3-Thiadiazole (B1210528)

Thiadiazoles exist in four distinct constitutional isomers, or regioisomers, depending on the relative positions of the sulfur and two nitrogen atoms within the five-membered ring. isres.orgwikipedia.org These isomers are:

1,2,3-Thiadiazole

1,2,4-Thiadiazole

1,2,5-Thiadiazole

Each regioisomer possesses a unique electronic distribution and chemical reactivity profile, leading to different applications. isres.org While the 1,3,4- and 1,2,4-isomers have been more extensively studied for their pharmacological activities, the 1,2,3-thiadiazole scaffold holds particular interest in organic synthesis and medicinal chemistry. isres.orgnih.gov A unique feature of the 1,2,3-thiadiazole ring is its propensity to undergo thermal or photochemical decomposition, readily losing a molecule of nitrogen (N₂). e-bookshelf.de This reactivity makes 1,2,3-thiadiazoles valuable precursors for generating reactive intermediates like thioketenes, which can be used to synthesize other complex molecules. e-bookshelf.de

Scope and Objectives of Research on 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole

Research into a specific molecule like 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole is driven by the established importance of the 4-aryl-1,2,3-thiadiazole scaffold. The primary objectives for investigating this particular compound would typically include:

Synthesis and Characterization: Developing an efficient synthetic route to produce the compound in good yield and purity, followed by comprehensive structural elucidation using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and elemental analysis.

Physicochemical Profiling: Determining key physical and chemical properties of the molecule, such as melting point, solubility, and stability.

Biological Screening: Evaluating the compound's biological activity across a range of assays based on the known potential of the thiadiazole class. This could include screening for anticancer, antimicrobial, or agrochemical (e.g., herbicidal or fungicidal) properties.

Structure-Activity Relationship (SAR) Studies: Using the 3,4-dimethylphenyl substitution as a specific structural modification to understand how changes in the aryl group affect biological activity compared to other substituted analogues. The dimethyl substitution pattern allows for the exploration of steric and electronic effects on target interaction.

The ultimate goal of such research is to identify novel lead compounds for the development of new therapeutic agents or agrochemicals.

Data Table for 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole

| Property | Value |

| Chemical Name | 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole |

| CAS Number | 2310017-17-3 |

| Molecular Formula | C₁₀H₁₀N₂S |

| Molecular Weight | 190.27 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-3-4-9(5-8(7)2)10-6-13-12-11-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPFMLSHLBCSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSN=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR analysis would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. For 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole, one would expect to observe distinct signals for the proton on the thiadiazole ring, the protons on the aromatic ring, and the protons of the two methyl groups. The splitting patterns of the aromatic protons would help confirm the 1,2,4-substitution pattern on the phenyl ring.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would show distinct peaks for the two carbons in the thiadiazole ring, the six carbons of the dimethylphenyl group (four aromatic and two methyl carbons). The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the dimethylphenyl substituent to the thiadiazole ring and for assigning the quaternary carbons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a vital tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, the exact molecular formula of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole (C₁₀H₁₀N₂S) could be confirmed, distinguishing it from any other compounds with the same nominal mass.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of the target compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching vibrations within the aromatic and thiadiazole rings, and potentially C-S stretching vibrations.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole would display absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the conjugated system formed by the phenyl ring and the thiadiazole heterocycle.

X-ray Diffraction Crystallography for Solid-State Molecular Structure

To date, a definitive single-crystal X-ray diffraction study for 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole has not been reported in publicly accessible literature. Such an analysis would be essential for unequivocally determining its solid-state conformation and packing. However, based on crystallographic data of closely related aryl-substituted 1,2,3-thiadiazole (B1210528) and other heterocyclic analogues, a number of structural characteristics can be anticipated.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise measurement of bond lengths, bond angles, and torsion angles through X-ray crystallography would reveal the exact geometry of the molecule. It is expected that the 1,2,3-thiadiazole ring would exhibit bond lengths and angles characteristic of its heterocyclic nature, with delocalized π-electrons influencing the bond orders between the constituent atoms. The C-S and S-N bonds would have lengths intermediate between single and double bonds, and the N-N bond would also reflect this partial double bond character.

The connection of the 3,4-dimethylphenyl substituent to the thiadiazole ring is a critical structural feature. The C-C bond linking these two rings, along with the associated bond angles, would define their relative orientation. Furthermore, the torsion angle between the plane of the thiadiazole ring and the plane of the dimethylphenyl ring is a key conformational parameter.

A hypothetical data table for the expected bond lengths and angles, based on related structures, is presented below.

| Bond/Angle | Expected Value |

| S1-N2 Bond Length | ~1.65 Å |

| N2-N3 Bond Length | ~1.30 Å |

| N3-C4 Bond Length | ~1.35 Å |

| C4-C5 Bond Length | ~1.40 Å |

| C5-S1 Bond Length | ~1.70 Å |

| S1-N2-N3 Angle | ~95° |

| N2-N3-C4 Angle | ~115° |

| N3-C4-C5 Angle | ~110° |

| C4-C5-S1 Angle | ~110° |

| C5-S1-N2 Angle | ~110° |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, S-S Interactions)

In the solid state, molecules of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole would be expected to engage in various non-covalent interactions that dictate the crystal packing. Given the aromatic nature of both the thiadiazole and dimethylphenyl rings, π-π stacking interactions are highly probable. These could occur in a face-to-face or offset (parallel-displaced) manner, contributing significantly to the stability of the crystal lattice.

While the molecule itself lacks strong hydrogen bond donors, weak C-H···N or C-H···S hydrogen bonds may be present, where hydrogen atoms from the methyl groups or the aromatic rings interact with the nitrogen or sulfur atoms of adjacent thiadiazole rings. Additionally, short S···S contacts between neighboring molecules could also play a role in the supramolecular assembly. A detailed analysis of the crystal structure would be necessary to identify and quantify these interactions.

Conformational Analysis in the Crystalline State

The conformation of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole in the crystalline state would be primarily defined by the torsion angle between the thiadiazole and dimethylphenyl rings. This angle is influenced by a balance between steric hindrance from the ortho-methyl group (if present in a different isomer) and the electronic effects favoring planarity for extended conjugation. For the 3,4-dimethylphenyl isomer, steric hindrance at the point of attachment is less pronounced, which might allow for a smaller dihedral angle compared to more sterically hindered analogues. The observed conformation in the crystal is the one that represents a minimum in the potential energy landscape of the solid state, taking into account both intramolecular and intermolecular forces.

Investigation of Tautomeric Forms and Dynamic Equilibria

Tautomerism is a potential consideration for some heterocyclic systems. For unsubstituted or certain substituted 1,2,3-thiadiazoles, prototropic tautomerism could be envisaged, where a hydrogen atom migrates between different nitrogen atoms of the ring. However, in the case of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole, the substitution at the C4 position with a dimethylphenyl group precludes the most common forms of annular tautomerism involving proton shifts to or from this carbon.

While less common, other forms of tautomerism or dynamic equilibria, such as ring-chain tautomerism, could theoretically exist under specific conditions, although there is no direct evidence from the available literature to suggest this occurs for this particular compound. Spectroscopic studies, particularly NMR in various solvents and at different temperatures, would be the primary means to investigate the presence and dynamics of any such equilibria in solution. In the solid state, X-ray crystallography would provide a snapshot of the dominant tautomeric form present in the crystal.

Computational and Theoretical Investigations

Calculation of Non-Linear Optical (NLO) PropertiesThis section would report on the theoretical prediction of the non-linear optical (NLO) properties of the compound. Key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) would be calculated using DFT. Large hyperpolarizability values suggest that a molecule has significant NLO activity, making it a candidate for applications in optoelectronic technologies.

Without specific published research on 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole, the quantitative data for these analyses remains unavailable.

Molecular Docking Studies of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole with Biomolecular Targets (focused on mechanism of action)

Following a comprehensive search of scientific literature, no specific molecular docking studies for the compound 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole were found. While the broader class of thiadiazole derivatives has been the subject of numerous computational studies to elucidate their mechanisms of action against various biomolecular targets, research focusing specifically on the 3,4-dimethylphenyl substituted 1,2,3-thiadiazole (B1210528) is not publicly available.

Thiadiazole scaffolds, in general, are known to interact with a range of biological targets. For instance, various derivatives of the isomeric 1,3,4-thiadiazole (B1197879) have been investigated for their potential to inhibit enzymes such as carbonic anhydrase, cyclooxygenase, and various kinases. These studies often reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their inhibitory activity. However, without specific studies on 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole, it is not possible to provide details on its binding modes, affinity for specific targets, or the amino acid residues involved in its potential interactions.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Consistent with the findings for molecular docking, there is no available research detailing molecular dynamics (MD) simulations for 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole. MD simulations are typically performed subsequent to molecular docking to assess the stability of a predicted ligand-protein complex over time in a simulated physiological environment. These simulations provide valuable insights into the dynamic behavior of the ligand within the binding site and can help to refine the understanding of the binding mode and interaction energies.

General studies on other thiadiazole derivatives have utilized MD simulations to confirm the stability of their binding to targets like VEGFR-2 and various microbial enzymes. These simulations often analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex. In the absence of such studies for 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole, a detailed analysis of its ligand-target interactions at a dynamic level cannot be provided.

Chemical Reactivity and Transformation Studies of 4 3,4 Dimethylphenyl 1,2,3 Thiadiazole

The chemical behavior of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole is dictated by the interplay between the electron-deficient 1,2,3-thiadiazole (B1210528) ring and the electron-rich 3,4-dimethylphenyl substituent. This section explores the reactivity of this compound, focusing on reactions involving the heterocyclic nucleus and the appended aromatic ring.

Exploration of Derivatives and Structure Activity Relationships Sar for Non Clinical Applications

Design and Synthesis of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole Analogs with Varied Substituents

The generation of analogs of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole primarily relies on established synthetic methodologies for the 1,2,3-thiadiazole (B1210528) ring. The Hurd-Mori reaction is a cornerstone approach, involving the thermal decomposition of thionyl chloride adducts of acylhydrazones. researchgate.net To create analogs of the target compound, the synthesis would begin with variously substituted 3,4-dimethylacetophenone derivatives. These precursors are converted to their corresponding N-tosylhydrazones, which then react with sulfur in the presence of a catalyst to yield the desired 4-aryl-1,2,3-thiadiazoles. mdpi.com

This method allows for the introduction of a wide array of substituents onto the phenyl ring. Furthermore, other synthetic strategies, such as the reaction of α-diazothiocarbonyl compounds (Wolff synthesis) or the 1,3-dipolar cycloaddition of diazo derivatives to isothiocyanates, provide alternative routes to construct the thiadiazole ring, potentially allowing for different substitution patterns. researchgate.net For instance, Knoevenagel condensation has been employed to synthesize structurally diverse 4-vinyl-1,2,3-thiadiazoles, showcasing the versatility of synthetic approaches to generate novel derivatives. researchgate.net The combination of a 1,2,3-thiadiazole ring with other heterocyclic structures, such as 1,2,4-triazole (B32235), has also been explored to create hybrid molecules with potentially enhanced biological activities. mdpi.com

Systematic Modification of the Phenyl Ring and Thiadiazole Moiety

Systematic modification of the lead compound, 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole, is crucial for developing a comprehensive Structure-Activity Relationship (SAR) profile.

Phenyl Ring Modifications:

Positional Isomerism: The methyl groups can be moved to other positions on the phenyl ring (e.g., 2,4-dimethyl, 2,5-dimethyl) to probe the importance of the substitution pattern for biological activity.

Alkyl Group Variation: The methyl groups can be replaced with other alkyl groups (ethyl, propyl, isopropyl, tert-butyl) to investigate the impact of chain length and steric bulk.

Electronic Group Introduction: Electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., chloro, fluoro, nitro) can be introduced to the phenyl ring. These modifications alter the electronic properties of the molecule, which can significantly influence its interaction with biological targets. mdpi.com For example, SAR studies on antiviral piperidine-based thiadiazole derivatives have shown that chlorine atom substitution and the position of substituents on the phenyl ring significantly affect inhibitory action. mdpi.com

Thiadiazole Moiety Modifications:

Substitution at C5: While the parent compound is unsubstituted at the 5-position of the thiadiazole ring, introducing small alkyl or functional groups at this position is a key strategy. SAR studies on necroptosis inhibitors revealed that having small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position of the thiadiazole ring was optimal for activity. nih.gov

Fused Ring Systems: The thiadiazole ring can be fused with other rings, such as a cyclopentyl ring, a modification that has shown promise in enhancing the activity of nitrification inhibitors. rsc.org

Elucidation of Structure-Activity Relationships in Agrochemical Contexts

In the agrochemical sector, 1,2,3-thiadiazole derivatives have been investigated as plant growth regulators and nitrification inhibitors. rsc.orgresearchgate.net Nitrification inhibitors are valuable in agriculture as they help maintain ammonium (B1175870) availability for crops while reducing nitrate (B79036) leaching and nitrous oxide emissions. rsc.org

A study on substituted 1,2,3-thiadiazoles as nitrification inhibitors provided key SAR insights. The findings indicate that derivatives of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole could be potent in this application.

Positive Influence of Alkyl Groups: 1,2,3-thiadiazoles substituted with one or two methyl groups showed the most promising inhibitory activities, in some cases outperforming the commercial inhibitor 3,4-dimethylpyrazole (DMP). rsc.org This suggests that the dimethylphenyl group of the parent compound is a favorable feature.

Negative Influence of Polar Groups: The introduction of substituents with polar functional groups resulted in poor or no inhibitory activity. rsc.org

Effect of Alkyl Chain Branching: Branched alkyl substituents also led to decreased activity. rsc.org

These results highlight a clear trend where short, non-polar alkyl substituents on the heteroaromatic framework are beneficial for nitrification inhibitory properties. rsc.org

| Substituent Type on Thiadiazole Ring | Observed Activity | Inference for 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole Derivatives |

|---|---|---|

| One or two methyl groups | High inhibitory activity | The core structure is promising. Further alkylation on the thiadiazole ring (C5) could be beneficial. |

| Fused cyclopentyl ring | High inhibitory activity | Creating a fused ring system involving the thiadiazole moiety could enhance activity. |

| Branched alkyl groups | Poor inhibitory activity | Avoid introducing branched alkyl groups (e.g., isopropyl) on the thiadiazole ring. |

| Polar functional groups (e.g., -OH, -COOH) | Poor or no inhibitory activity | Modifications should focus on maintaining the non-polar character of the molecule. |

SAR Related to In Vitro Biochemical Mechanisms (e.g., Enzyme Inhibition)

The 1,2,3-thiadiazole heterocycle has been explored as an inhibitor of various enzymes, including cytochrome P450 and ketol-acid reductoisomerase (KARI).

Cytochrome P450 Inhibition: The 1,2,3-thiadiazole ring can act as a heme ligand, enabling it to inhibit cytochrome P450 (P450) enzymes. nih.gov

The effectiveness of inhibition is highly dependent on the substituents at the 4- and 5-positions and the specific P450 isozyme being targeted. nih.gov

For example, 4,5-diphenyl-1,2,3-thiadiazole (B1360411) shows different spectral interactions with P450s 2B4 and 2E1, indicating the binding mode is influenced by the enzyme's active site architecture. nih.gov

Monocyclic 1,2,3-thiadiazoles were found to be oxidized by the P450 system, which could lead to mechanism-based inactivation, although this was more pronounced with fused bicyclic systems. nih.gov

KARI Inhibition and Herbicidal Activity: Novel 1,2,3-thiadiazole derivatives have been synthesized and tested for herbicidal activity, with some showing a favorable inhibition rate against KARI, an enzyme in the biosynthetic pathway of branched-chain amino acids in plants. researchgate.net This suggests a potential biochemical mechanism for the agrochemical applications of these compounds.

| Target | Key SAR Finding | Relevance to 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole Derivatives |

|---|---|---|

| Cytochrome P450 nih.gov | Inhibition depends on substituents at C4 and C5, and the specific P450 isozyme. | Modifying the phenyl ring (C4) and introducing substituents at C5 could tune selectivity and potency against different P450s. |

| KARI researchgate.net | Some novel 1,2,3-thiadiazole derivatives show favorable KARI inhibition and moderate herbicidal activity. | Derivatives could be developed as potential herbicides by optimizing their structure for KARI inhibition. |

| Necroptosis nih.gov | Optimal activity with small cyclic alkyl groups at C4 and 2,6-dihalobenzylamides at C5. | While a clinical application, this highlights the importance of substitution at both C4 and C5 for potent biological inhibition. |

Influence of Substituent Electronic and Steric Effects on Compound Properties

The biological and biochemical activities of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole analogs are governed by the electronic and steric properties of their substituents.

Electronic Effects: The electron density of both the phenyl and thiadiazole rings can be modulated by adding electron-donating or electron-withdrawing groups. These changes can affect the molecule's ability to participate in hydrogen bonding, π-π stacking, or coordination with a metal center, such as the heme iron in cytochrome P450. nih.gov Computational and experimental studies have confirmed that the electronic properties of substituents can influence the regioselectivity of synthetic reactions, which is critical in the planned synthesis of specific isomers. researchgate.net For instance, in developing antiviral agents, SAR studies showed that the decreasing order of antiviral strength correlated with the electronegativity of halogen substituents (2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂). mdpi.com

Steric Effects: The size and shape (steric bulk) of substituents play a critical role in how a molecule fits into an enzyme's active site or interacts with a biological receptor. The observation that short, non-polar alkyl groups are beneficial for nitrification inhibition, while bulkier, branched groups are detrimental, is a clear example of steric influence. rsc.org Similarly, the fit within the active sites of different P450 isozymes is dictated by the architecture of the substituents on the thiadiazole core. nih.gov

Non Clinical Applications and Functionalization of 4 3,4 Dimethylphenyl 1,2,3 Thiadiazole

Agrochemical Applications

The potential of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole in agrochemical applications remains an open area for investigation. Although related compounds have shown promise, specific data for this compound is not available.

Fungicidal Activity and Plant Protective Properties (In Vitro, In Vivo Plant Studies)

There is no specific information available in the reviewed literature regarding the in vitro or in vivo fungicidal activity and plant protective properties of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole. While numerous studies have explored the antifungal potential of various 1,3,4-thiadiazole (B1197879) and other 1,2,3-thiadiazole (B1210528) derivatives, data tables and detailed research findings for the specified compound are absent.

Herbicidal Properties

While direct herbicidal activity data for 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole is not available, a patent for 4-phenyl-1,2,3-thiadiazoles suggests a potential role as "herbicide extenders". google.com These compounds have been found to increase the soil persistence of thiolcarbamate herbicides, thereby enhancing their effectiveness. google.com However, this patent does not provide specific data on the 3,4-dimethylphenyl substituted version of the molecule. The general class of thiadiazole derivatives has been investigated for herbicidal properties, with some compounds acting by inhibiting photosynthesis. researchgate.net

Insecticidal Properties

No specific studies detailing the insecticidal properties of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole were identified. Research in this area has focused on other thiadiazole isomers, such as 1,3,4-thiadiazole derivatives, which have shown activity against various insect pests. nih.govnih.govresearchgate.net

Role as Plant Systemic Acquired Resistance (SAR) Inducers

The role of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole as a plant systemic acquired resistance (SAR) inducer has not been specifically documented. The research on thiadiazoles as SAR inducers has largely centered on compounds like tiadinil (B1663663) and benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), which have different structural features. While some 1,3,4-oxadiazole (B1194373) derivatives have been investigated as plant activators against viral diseases, there is no corresponding data for 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole. nih.gov

Applications in Materials Chemistry

The application of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole in materials chemistry is another area where specific information is lacking.

Chemical Dyes and Pigments

There is no available information on the use of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole in the formulation of chemical dyes and pigments. The existing literature on thiadiazole-based dyes primarily discusses derivatives of 2-amino-1,3,4-thiadiazole, which are used to create azo dyes. ekb.egnih.govrsc.org

Corrosion Inhibition

Research studies specifically investigating the corrosion inhibition properties of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole are not available in the reviewed scientific literature. While the broader class of thiadiazole derivatives is known to be effective as corrosion inhibitors due to the presence of nitrogen and sulfur heteroatoms that can coordinate with metal surfaces, no data regarding the performance, mechanism, or efficiency of this particular compound has been published.

Polymer Chemistry

There is no available information in published literature to suggest that 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole has been utilized or studied in the field of polymer chemistry, either as a monomer, an additive, or in any other capacity for polymer synthesis or modification.

Coordination Chemistry: Role as Ligands for Metal Ions

Specific studies on the role of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole as a ligand for metal ions could not be found. The coordination chemistry of this compound, including the synthesis and characterization of its metal complexes, has not been described in the available scientific reports. Therefore, no data on its binding modes, the types of metal ions it coordinates with, or the properties of any resulting complexes can be provided.

Biochemical Mechanism-Based Studies (In Vitro)

No in vitro biochemical studies specifically focused on 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole were identified during the literature review.

Enzyme Inhibition Studies

There are no published research findings on the inhibitory activity of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole against the specified enzymes:

Fungal 14-α-sterol demethylase

DNA gyrase

Topoisomerase IV

c-Jun N-terminal kinase

Methylene tetrahydrofolate reductase

Hsp90

Consequently, no data on its potency, selectivity, or mechanism of inhibition for these or any other enzyme targets are available.

Molecular Interactions at Target Sites

As no enzyme inhibition or other biochemical activities have been reported for 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole, there are no corresponding studies on its molecular interactions at target sites. Molecular docking simulations, X-ray crystallography of protein-ligand complexes, or other structural biology studies involving this compound have not been published.

Challenges, Future Research Directions, and Broader Impact

Current Limitations in the Synthesis of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole

The synthesis of the 1,2,3-thiadiazole (B1210528) ring is well-established, but traditional methods often present limitations when applied to specific derivatives like 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole. Conventional approaches, such as the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride, can suffer from several drawbacks. researchgate.netisres.org These methods may require harsh reaction conditions, utilize air-sensitive or hazardous reagents, and sometimes result in a narrow substrate scope, potentially leading to lower yields for specific substitutions. isres.org

For the synthesis of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole, these limitations translate into challenges in achieving high efficiency, purity, and scalability. The starting materials, such as the corresponding N-tosylhydrazone of 3,4-dimethylacetophenone, must be readily available and stable. isres.org Furthermore, traditional methods may lack the functional group tolerance needed for creating more complex derivatives, thereby restricting the exploration of structure-activity relationships.

| Methodology | General Description | Potential Limitations | Relevance to 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole |

|---|---|---|---|

| Hurd-Mori Synthesis | Cyclization of semicarbazones or hydrazones with thionyl chloride. mdpi.comresearchgate.net | Harsh conditions, use of hazardous reagents (SOCl₂), moderate yields. isres.org | A foundational but potentially inefficient route requiring optimization. |

| Wolff Reaction | Cyclization of α-diazothiocarbonyl-containing compounds. researchgate.net | Requires preparation of potentially unstable diazo intermediates. isres.org | Less common due to the challenges of precursor synthesis. |

| Peckman Synthesis | 1,3-dipolar cycloaddition of diazo derivatives to isothiocyanates. researchgate.net | Limited availability of specific starting materials. isres.org | Substrate-dependent and may not be broadly applicable. |

Prospects for Developing Novel Synthetic Methodologies

The field of organic synthesis is continually evolving, with a focus on developing more efficient, sustainable, and versatile reaction pathways. For 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole and its analogs, several promising avenues are emerging.

Novel metal-free catalytic systems represent a significant advance. For instance, a facile and practical method utilizing tetrabutylammonium (B224687) iodide (TBAI) as a catalyst for the reaction between N-tosylhydrazones and elemental sulfur has been developed as an improvement on the Hurd-Mori reaction. organic-chemistry.org Other innovative approaches include visible-light photocatalysis and iodine-catalyzed cyclization reactions, which proceed under milder conditions and often exhibit broad functional-group compatibility. isres.orgorganic-chemistry.org Multicomponent reactions, where three or more reactants combine in a single step to form the product, offer a highly efficient and atom-economical route to complex molecules. A cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur mediated by I₂/DMSO is one such example for synthesizing substituted 1,2,3-thiadiazoles. mdpi.comorganic-chemistry.org Adopting these greener and more efficient methods could significantly improve the accessibility of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole.

Expanding the Scope of Non-Clinical Applications

While much research on thiadiazoles focuses on their medicinal properties, the 1,2,3-thiadiazole scaffold possesses significant potential in various non-clinical areas. nih.gov Derivatives of 1,2,3-thiadiazole are known to act as plant activators and possess fungicidal properties, suggesting a role for 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole in agrochemical research. mdpi.commdpi.com

In the realm of materials science, thiadiazoles are recognized for their utility as corrosion inhibitors and as versatile ligands in coordination chemistry. isres.org The specific electronic properties conferred by the 3,4-dimethylphenyl substituent could be harnessed to design novel materials with tailored optical or electronic characteristics. The ability of the thiadiazole ring to coordinate with metal ions opens up possibilities for creating new polymers, sensors, or catalytic systems. isres.org

Advanced Characterization Techniques for Deeper Structural Insights

A thorough understanding of the molecular structure and properties of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole is crucial for its development and application. While standard techniques like Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and mass spectrometry are essential for confirming its synthesis and basic structure, advanced methods can provide deeper insights. elsevierpure.comresearchgate.netwisdomlib.org

Single-crystal X-ray diffraction, for example, can determine the precise three-dimensional arrangement of atoms, bond lengths, and angles, providing an unambiguous structural proof and insights into intermolecular interactions in the solid state. isres.org Spectroscopic techniques complemented by quantum chemical calculations can elucidate the molecule's vibrational properties and electronic structure. isres.orgnih.gov These advanced characterization methods are invaluable for understanding the structure-property relationships that govern the compound's behavior.

Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational chemistry and experimental synthesis is revolutionizing chemical research. researchgate.net For 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole, this integrated approach can accelerate the discovery of new derivatives with enhanced properties. Computational tools like Density Functional Theory (DFT) can predict molecular geometries, electronic properties, and spectroscopic signatures, guiding synthetic efforts and aiding in the interpretation of experimental data. nih.govrsc.org

Molecular docking and other simulation techniques can be used to predict how the molecule might interact with biological targets or material surfaces. rsc.orgmdpi.com This predictive power allows researchers to design and prioritize new analogs of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole with specific functionalities, whether for agrochemical or material science applications. By screening virtual libraries of compounds before committing to laboratory synthesis, this approach saves time and resources, streamlining the development pipeline. rsc.org

Potential for Developing New Agrochemical Leads and Industrial Materials

The 1,2,3-thiadiazole ring is a recognized pharmacophore in the development of agrochemicals. isres.org Compounds containing this moiety have been investigated for herbicidal, fungicidal, and plant growth-regulating properties. researchgate.netmdpi.comgoogle.com Specifically, derivatives have shown the ability to induce systemic acquired resistance (SAR) in plants, a highly desirable trait for modern crop protection. mdpi.com The 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole structure, with its lipophilic dimethylphenyl group, could be a promising starting point for developing new agrochemical leads with favorable uptake and transport properties in plants.

In industrial chemistry, the applications are equally promising. The inherent properties of the thiadiazole ring make it a candidate for developing corrosion inhibitors, particularly for protecting metals in acidic environments. isres.org Furthermore, its role as a ligand in coordination chemistry suggests its potential use in creating novel catalysts, sensors, or functional polymers. isres.org The continued exploration of this compound could therefore lead to valuable new products in both agriculture and industry.

| Area of Application | Potential Role of 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole | Future Research Focus |

|---|---|---|

| Agrochemicals | Lead compound for fungicides, herbicides, and plant resistance inducers. mdpi.commdpi.com | Synthesis of analogs to optimize efficacy and crop safety; study of the mechanism of action. |

| Materials Science | Development of corrosion inhibitors, functional polymers, and optoelectronic materials. isres.org | Investigation of film-forming properties on metal surfaces; synthesis of thiadiazole-containing polymers. |

| Coordination Chemistry | Versatile ligand for creating novel metal complexes. isres.org | Synthesis and characterization of metal complexes; exploring catalytic or sensing capabilities. |

Q & A

Q. What are the standard synthetic routes for 4-(3,4-Dimethylphenyl)-1,2,3-thiadiazole?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes can react with precursors like 4-amino-triazole derivatives under reflux in absolute ethanol with glacial acetic acid as a catalyst. Solvent removal under reduced pressure and crystallization (e.g., from dimethylformamide) are common purification steps . Alternative routes involve hydrazonoyl chlorides reacting with thiocarbamates in ethanol, catalyzed by triethylamine, with stirring at room temperature for 6 hours .

Q. Which spectroscopic and analytical techniques are essential for characterizing thiadiazole derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) is critical for confirming proton and carbon environments, particularly distinguishing aromatic substituents. Infrared (IR) spectroscopy identifies functional groups, such as S-N stretches (~600–700 cm⁻¹). X-ray crystallography (e.g., single-crystal analysis in ) resolves spatial configurations, while elemental analysis validates purity and stoichiometry .

Q. What biological activities are commonly associated with 1,2,3-thiadiazole derivatives?

- Methodological Answer : Thiadiazoles exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For instance, derivatives with nitro or chloro substituents show potent activity against human gastric cancer cells (MGC803), with IC₅₀ values as low as 5.3–6.5 μM . Antihyperglycemic activity is also reported via β-glucuronidase inhibition, assessed through in vitro enzymatic assays .

Advanced Research Questions

Q. How can synthetic yields of thiadiazole derivatives be optimized?

- Methodological Answer : Catalyst selection (e.g., triethylamine vs. glacial acetic acid) and solvent polarity significantly impact yields. Microwave-assisted synthesis, though not explicitly covered in the evidence, is a viable optimization strategy for similar heterocycles. Reaction time adjustments (e.g., 4–6 hours) and stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) should be systematically tested .

Q. What structural modifications enhance the anticancer efficacy of thiadiazole derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies indicate electron-withdrawing groups (e.g., nitro, chloro) at the 5-position of the thiadiazole ring improve cytotoxicity. For example, 2-(3,4-dichloroanilino)-5-[4-(3,3-dimethyltriazolyl)phenyl]-1,3,4-thiadiazole (8l) achieves an IC₅₀ of 6.3 μM against MGC803 cells, outperforming 5-fluorouracil . Computational docking (e.g., AutoDock Vina) can predict binding modes to validate substituent effects .

Q. How do researchers resolve contradictions in reported biological activities of thiadiazole derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Reproducing studies under standardized conditions (e.g., MTT assay protocols) and verifying compound purity via HPLC or elemental analysis are critical. For instance, conflicting antimicrobial results may stem from differences in microbial strains or agar diffusion methodologies .

Q. What computational tools integrate with experimental data to design novel thiadiazole therapeutics?

- Methodological Answer : Molecular docking (e.g., using GOLD or Schrödinger) predicts binding affinities to targets like β-glucuronidase or kinase enzymes. Quantitative Structure-Activity Relationship (QSAR) models correlate descriptors (e.g., logP, topological polar surface area) with bioactivity. Molecular dynamics (MD) simulations (e.g., AMBER) assess ligand-target complex stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.